![molecular formula C23H24N4O3S B2625504 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1105250-50-7](/img/structure/B2625504.png)

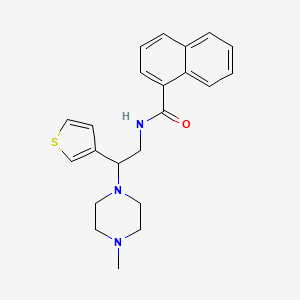

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

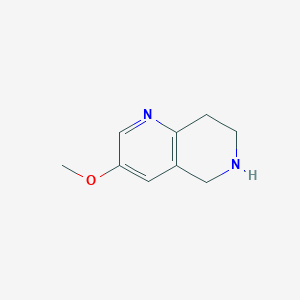

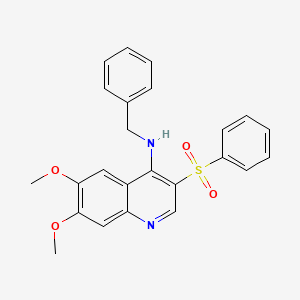

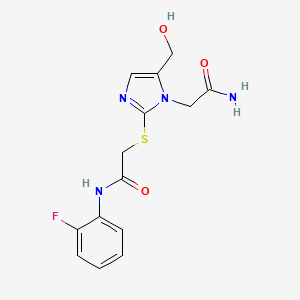

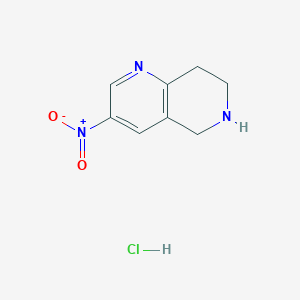

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features. The tetrahydrofuran ring provides a flexible, ether-like component, while the thieno[3,4-c]pyrazole ring is a more rigid, aromatic system. The naphthamide group would contribute additional aromaticity and a potential hydrogen-bond acceptor in the form of the amide carbonyl .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors. The presence of the amide group could make it a target for reactions with nucleophiles or bases. The aromatic rings might undergo electrophilic aromatic substitution reactions under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and poorly soluble in water. The amide group could participate in hydrogen bonding, potentially influencing its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Heterocyclic Chemistry

Several studies have focused on developing novel synthetic routes to create complex heterocyclic compounds. For instance, the work by El-Gaby et al. (2000) presents a novel synthesis approach for dibenzo[c,f]chromenes and related structures, highlighting the versatility of naphtho[2,1-b]pyranone in generating compounds with potential antimicrobial activities El-Gaby et al., 2000. Similarly, Stanovnik et al. (2003) explore transformations of alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetates into a variety of heterocyclic compounds, demonstrating the reactivity and functionalization of pyrazole derivatives Stanovnik et al., 2003.

Biological Activity

Research by Youssef et al. (2011) examines the preparation and reactions of certain thiazolo[3,2-a]pyrimidines, leading to compounds with demonstrated biocidal properties against bacteria and fungi, indicating the potential for discovering new antimicrobial agents Youssef et al., 2011. Another study by Bialy and Gouda (2011) delves into the synthesis and evaluation of new benzothiophenes as antitumor and antioxidant agents, utilizing cyanoacetamide as a key intermediate, which underscores the therapeutic potential of heterocyclic chemistry in developing new pharmacologically active molecules Bialy & Gouda, 2011.

Chemoselective Synthesis

The study by Pretto et al. (2019) presents a chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, demonstrating the synthetic versatility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate in producing a range of pyridine derivatives Pretto et al., 2019.

Zukünftige Richtungen

Given the diverse biological activities of compounds with similar structural features, this compound could be a promising starting point for the development of new pharmaceuticals. Future research could involve testing its biological activity, optimizing its structure for improved potency and selectivity, and investigating its mechanism of action .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The compound might interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the nature of the target and the specific interactions between the compound and the target .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its targets. For example, it might inhibit an enzyme in a metabolic pathway, leading to decreased production of a certain metabolite .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and the presence of functional groups that can undergo metabolic reactions. These properties would influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme, this could lead to decreased activity of that enzyme and changes in the levels of its substrates and products .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s binding to its targets .

Eigenschaften

IUPAC Name |

N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c28-21(24-11-16-7-4-10-30-16)12-27-22(19-13-31-14-20(19)26-27)25-23(29)18-9-3-6-15-5-1-2-8-17(15)18/h1-3,5-6,8-9,16H,4,7,10-14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUICAWHDCMXIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)

![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)

![6-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)

![3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2625432.png)

![4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2625439.png)

![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)

![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2625441.png)